molecular formula C20H25N3O4 B4463693 Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate

Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate

Cat. No.: B4463693
M. Wt: 371.4 g/mol
InChI Key: HCMBGATZTVKLKQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate is a complex organic compound that features a combination of various functional groups, including an oxazole ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The oxazole and pyrrolidine derivatives are then coupled using reagents like carbodiimides to form the desired amide linkage.

    Esterification: The final step involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxazole and pyrrolidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar ester functionality but lacks the oxazole and pyrrolidine rings.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Oxazole derivatives: Compounds with oxazole rings but different side chains.

Uniqueness

Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate is unique due to its combination of functional groups, which can confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 4-[[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-4-17-18(13(3)22-27-17)16-7-6-12-23(16)20(25)21-15-10-8-14(9-11-15)19(24)26-5-2/h8-11,16H,4-7,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBGATZTVKLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2C(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
Reactant of Route 2
Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
Reactant of Route 4
Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
Reactant of Route 5
Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate
Reactant of Route 6
Ethyl 4-{[2-(5-ethyl-3-methyl-1,2-oxazol-4-YL)pyrrolidine-1-carbonyl]amino}benzoate

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